molecular formula C8H6BrN3O B8064571 2-amino-5-bromo-1H-quinazolin-4-one

2-amino-5-bromo-1H-quinazolin-4-one

Cat. No.: B8064571
M. Wt: 240.06 g/mol
InChI Key: WABUXSHYCDPHKN-UHFFFAOYSA-N
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Description

The compound identified as 2-amino-5-bromo-1H-quinazolin-4-one is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-5-bromo-1H-quinazolin-4-one involves the synthesis of a nitrogen-containing heterocyclic compound. The synthetic route typically includes the formation of a pharmaceutically acceptable salt, stereoisomer, tautomer, or isotope compound . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-5-bromo-1H-quinazolin-4-one include other nitrogen-containing heterocyclic compounds, such as:

Uniqueness

This compound is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its unique features make it suitable for specific applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-amino-5-bromo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUXSHYCDPHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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